3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline
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Overview
Description
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is an organic compound with the molecular formula C12H15N3OS It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 3-chloro-1,2,5-thiadiazole with butanol in the presence of sodium. The reaction is carried out at room temperature (25°C) for 18 hours. The mixture is then evaporated, and the residue is dissolved in water and extracted with methylene chloride. The combined organic phases are dried and evaporated to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline group.
Scientific Research Applications
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar in structure but with a pyridine ring instead of an aniline group.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Uniqueness
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to its specific combination of a butoxy group and an aniline group attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(4-butoxy-1,2,5-thiadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-7-16-12-11(14-17-15-12)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7,13H2,1H3 |
InChI Key |
PQHHUQYWQIXSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NSN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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